N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methyl group at the 1-position of the heterocyclic core and a 2-methoxyethylamino substituent at the 4-position.
Properties
CAS No. |
869072-46-8 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N5O/c1-14-9-7(5-13-14)8(11-6-12-9)10-3-4-15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
KRBJEEAUVPAQCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and appropriate alkylating agents.
Reaction Conditions: The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions
Industrial Production: Industrial production methods may involve optimized reaction conditions such as solvent-free microwave irradiation or thermal conditions to achieve higher yields and purity
Chemical Reactions Analysis
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other substituents under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Activities
Pharmacological Profiles
- Kinase Inhibition :
- Antiparasitic Activity : The 6-chloro-3-ethyl-4-fluorobenzyl analog (V) inhibits Cryptosporidium phosphodiesterases, showing oral efficacy in preclinical models .
- Toxicity : Derivatives like 3-methyl-N,1-diphenyl exhibit low acute toxicity (LD50 >1300 mg/kg), suggesting favorable safety profiles .
Biological Activity
N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, particularly focusing on its anti-cancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core with a methoxyethyl substituent at the nitrogen position. Its molecular formula is and it has been studied for various biological activities, particularly in the context of cancer treatment.
Anti-Cancer Properties
Recent studies have indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anti-cancer properties. In particular, compounds designed with this scaffold have shown efficacy as epidermal growth factor receptor inhibitors (EGFRIs), which are critical in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.
Key Findings:
- In vitro Studies: Compounds related to this compound demonstrated potent anti-proliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Mechanism of Action: The mechanism involves induction of apoptosis and cell cycle arrest at the S and G2/M phases. Flow cytometric analyses revealed an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling .
Other Biological Activities
Beyond anti-cancer effects, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential in treating autoimmune diseases through inhibition of Janus kinase (JAK) pathways. This class of compounds has shown promise in modulating immune responses and could be beneficial in conditions like rheumatoid arthritis .
Table 1: Biological Activity Summary of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Target | IC50 Value (µM) | Activity Type | Reference |
|---|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 | Anti-cancer | |
| Compound 12b | EGFR T790M | 0.236 | Anti-cancer | |
| JAK Inhibitor | JAK3 | Not specified | Autoimmune modulation |
Case Studies
A notable study focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine framework highlighted their potential as selective EGFR inhibitors. The study emphasized structural modifications that enhanced binding affinity to the ATP-binding site of EGFR, leading to improved therapeutic profiles against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
